molecular formula C24H23FN2OS B3640883 [4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone

Cat. No.: B3640883
M. Wt: 406.5 g/mol
InChI Key: UWCILWMFHTXYIT-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a phenylsulfanylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a fluorophenyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the fluorophenyl and phenylsulfanylmethyl groups may enhance the compound’s binding affinity and selectivity for certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A simpler analog with similar pharmacological properties but lacking the phenylsulfanylmethyl group.

    4-(phenylsulfanylmethyl)benzaldehyde: Shares the phenylsulfanylmethyl group but lacks the piperazine ring.

    4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine: Another fluorophenyl-substituted compound with different structural features.

Uniqueness

The uniqueness of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone lies in its combined structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2OS/c25-21-10-12-22(13-11-21)26-14-16-27(17-15-26)24(28)20-8-6-19(7-9-20)18-29-23-4-2-1-3-5-23/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCILWMFHTXYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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